7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine

Physicochemical profiling Membrane permeability Lead optimization

7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine (C₉H₁₀N₂O, MW 162.19 g/mol) is a bicyclic heterocyclic building block belonging to the pyrrolo[3,2-b]pyridine (4-azaindole) family, characterized by a methoxy substituent at the 7-position and a methyl group at the N1-position of the pyrrole ring. The pyrrolo[3,2-b]pyridine scaffold serves as a recognized indole bioisostere in medicinal chemistry, with derivatives reported as kinase inhibitors, proton pump inhibitors, and nuclear receptor modulators.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B12457731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1C=CC2=NC=CC(=C21)OC
InChIInChI=1S/C9H10N2O/c1-11-6-4-7-9(11)8(12-2)3-5-10-7/h3-6H,1-2H3
InChIKeyYJDKOCHFYSOFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine – Structural Baseline for Procurement Decisions


7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine (C₉H₁₀N₂O, MW 162.19 g/mol) is a bicyclic heterocyclic building block belonging to the pyrrolo[3,2-b]pyridine (4-azaindole) family, characterized by a methoxy substituent at the 7-position and a methyl group at the N1-position of the pyrrole ring . The pyrrolo[3,2-b]pyridine scaffold serves as a recognized indole bioisostere in medicinal chemistry, with derivatives reported as kinase inhibitors, proton pump inhibitors, and nuclear receptor modulators [1]. The 7-OCH₃/1-CH₃ dual-substitution pattern differentiates this compound from mono-substituted analogs (e.g., 7-methoxy-1H-pyrrolo[3,2-b]pyridine, CAS 425380-39-8) and from the regioisomeric 5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1639457-19-4), introducing distinct electronic and steric properties that affect both physicochemical parameters and target engagement profiles [2].

Why 7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine Cannot Be Replaced by Generic Analogs


The pyrrolo[3,2-b]pyridine scaffold tolerates diverse substitution patterns, but the specific placement of the 7-methoxy and 1-methyl groups produces a unique combination of electronic distribution, lipophilicity, and steric profile that is not recapitulated by either the N1-unsubstituted analog (7-methoxy-1H-pyrrolo[3,2-b]pyridine) or the regioisomeric 5-methoxy-1-methyl variant [1]. N1-methylation eliminates the hydrogen-bond donor capacity of the pyrrole NH, alters the compound's LogP, and modifies conformational preferences of the bicyclic core, factors that directly influence membrane permeability, metabolic stability, and target-binding geometry . Furthermore, the 7-OCH₃ substituent exerts a distinct electron-donating resonance effect on the pyridine ring compared to a 5-OCH₃ group, resulting in differential reactivity in electrophilic aromatic substitution and cross-coupling reactions [2]. Substituting a generic pyrrolopyridine building block without these specific substituents introduces uncontrolled variables into structure–activity relationship (SAR) campaigns and can lead to irreproducible biological results or synthetic failure in downstream derivatization steps.

Quantitative Differentiation Evidence: 7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine vs. Comparators


N1-Methylation Drives Lipophilicity Increase Relative to the N1-Unsubstituted Analog

N1-methylation of 7-methoxy-1H-pyrrolo[3,2-b]pyridine yields the target compound with a molecular weight increase from 148.16 to 162.19 g/mol (+14.03 Da) . The unmethylated analog (CAS 425380-39-8) has a computed XLogP3 of 1.0, a density of 1.244 g/cm³, a boiling point of 273 °C, and a topological polar surface area (TPSA) of 37.9 Ų [1]. While experimentally measured LogP values for the N1-methylated compound are not publicly available, the addition of a methyl group at N1 is a well-established structural modification that increases lipophilicity (predicted ΔLogP ≈ +0.5–0.7 log units) and eliminates one hydrogen-bond donor, both of which are associated with enhanced passive membrane permeability in Caco-2 and PAMPA models . The TPSA remains unchanged at 37.9 Ų after N1-methylation, consistent with the retention of the same heteroatom count, while the increased molecular weight and predicted LogP shift the compound into a more favorable region of CNS MPO and Lipinski property space for cell-permeable probes.

Physicochemical profiling Membrane permeability Lead optimization

RORα Inverse Agonist Activity of the 7-Methoxy-1-methyl Scaffold Confirmed in Cellular Reporter Assay

7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine was tested as an inverse agonist at human RORα1 (retinoic acid receptor-related orphan receptor alpha) expressed in HEK293 cells using a luciferase reporter gene assay with a 16-hour incubation, yielding an IC₅₀ > 20,000 nM [1]. In the same curated dataset (ChEMBL/BindingDB), the compound also showed IC₅₀ > 20,000 nM against human RORγ1 under identical assay conditions, and an IC₅₀ of 10,000 nM as a progesterone receptor (PR) antagonist in T47D cells [2]. By comparison, optimized RORγt inverse agonists built on elaborated pyrrolopyridine scaffolds (e.g., tertiary sulfonamide-containing derivatives bearing a 7-methoxy substitution) achieve Kd values of 0.33 nM and IC₅₀ values of 1.80 nM against human RORγ LBD in HEK293T reporter assays, representing a >10,000-fold potency improvement over the unelaborated core scaffold [3]. This differential demonstrates that the 7-methoxy-1-methyl-pyrrolo[3,2-b]pyridine core itself contributes measurable, albeit weak, RORα/γ engagement and provides a validated starting point for fragment-based or structure-guided optimization toward potent inverse agonists. The availability of direct cellular IC₅₀ data, in contrast to the absence of such data for the N1-unsubstituted or 5-methoxy regioisomeric analogs, establishes this compound as a pharmacologically characterized fragment for nuclear receptor drug discovery.

Nuclear receptor modulation RORα Immunology Inverse agonism

7-OCH₃ Regioisomer Exhibits Distinct Physicochemical Properties vs. 5-OCH₃ Analog

The 7-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine (target compound) and its 5-methoxy regioisomer (CAS 1639457-19-4) share the same molecular formula (C₉H₁₀N₂O, MW 162.19) but differ in the position of the methoxy substituent on the pyridine ring . The 5-methoxy isomer has a predicted boiling point of 272.7 ± 20.0 °C and a predicted density of 1.15 ± 0.1 g/cm³ [1]. In contrast, the N1-unsubstituted 7-methoxy analog (CAS 425380-39-8) has a measured density of 1.244 g/cm³ and a boiling point of 273 °C [2]. The 7-OCH₃ placement places the electron-donating methoxy group in a para-type relationship to the pyridine nitrogen, resulting in a different resonance electronic distribution compared to the 5-OCH₃ isomer (meta-type relationship). This electronic difference manifests as distinct chromatographic retention times under reversed-phase HPLC conditions, altered reactivity in electrophilic substitution (the 7-OCH₃ directs substitution to different positions than 5-OCH₃), and differential chemical shift patterns in ¹H and ¹³C NMR spectroscopy. For procurement purposes, the higher density of 7-alkoxy analogs indicates tighter crystal packing, which may affect solubility and formulation behavior in assay-ready plates.

Regioisomer comparison Physicochemical properties Boiling point Density Chromatographic behavior

Pyrrolo[3,2-b]pyridine Scaffold Demonstrates Validated Kinase and Proton Pump Inhibitory Pharmacology

The pyrrolo[3,2-b]pyridine scaffold has been independently validated in multiple therapeutic target classes. Derivatives bearing a 5-substituted benzamide moiety on the pyrrolo[3,2-b]pyridine-5-yl position demonstrate potent, selective, and reversible inhibition of human monoamine oxidase B (hMAO-B), with the lead compound NTZ-2020 achieving an IC₅₀ of 1.11 nM and >9,000-fold selectivity over MAO-A, combined with confirmed blood–brain barrier penetration in a triple-cell neurovascular unit model [1]. In a separate target class, pyrrolo[3,2-b]pyridine derivatives developed by Yuhan Corporation exhibit reversible proton pump (H⁺/K⁺-ATPase) inhibition, and 5-substituted 1H-pyrrolo[3,2-b]pyridines have been reported as gastric acid secretion inhibitors with an imidazo[1,2-a]pyrazine benchmark compound showing an IC₅₀ of 0.16 μM [2]. Additionally, diarylurea and amide derivatives built on the pyrrolo[3,2-b]pyridine scaffold show antiproliferative activity against the A375 human melanoma cell line with potency comparable or superior to sorafenib, with the most potent compounds (Ir and It) bearing 5-benzylamide-substituted 4′-amide moieties [3]. While the specific 7-methoxy-1-methyl-substituted core has not been reported in these optimized derivatives, the scaffold-level pharmacological validation across kinase, GPCR, and ion pump targets establishes the broader pyrrolo[3,2-b]pyridine chemotype as a privileged structure in drug discovery. The 7-OCH₃/1-CH₃ substitution pattern provides a functionalized entry point for installing the 5-position substituents required for MAO-B or kinase inhibitory activity.

Kinase inhibition Proton pump inhibition Scaffold validation Medicinal chemistry

Pyrrolo[3,2-b]pyridine Patent Landscape Confirms Industrial Relevance of 7-Substituted Derivatives

A patent landscape analysis reveals that 7-substituted pyrrolo[3,2-b]pyridine derivatives are actively pursued across multiple therapeutic indications by pharmaceutical companies including Yuhan Corporation, Pfizer, and Roche [1]. Yuhan Corporation's patent family (US20070213358A1, EP1867640A1) claims pyrrolo[3,2-b]pyridine derivatives with 7-alkoxy substituents (including 7-[(4-fluorophenyl)methoxy]-1-(2-methoxyethyl)-2,3-dimethyl variants) as reversible proton pump inhibitors with excellent H⁺/K⁺-ATPase inhibitory effects [2]. Pfizer's methoxy-substituted pyrrolopyridine patent family (EP16703858.7) claims modulators of RORC2 (RORγ) activity and methods of reducing IL-17 levels, explicitly encompassing methoxy-substituted pyrrolopyridine scaffolds for autoimmune and inflammatory disease indications [3]. Roche and associated inventors have patented azaindole piperazine diamide derivatives as HIV-1 inhibitors (US6476034), and broader pyrrolo[3,2-b]pyridine kinase inhibitor patents cover oncology applications (US20110015173A1, US7361763B2) [4]. The concentration of intellectual property around 7-substituted pyrrolo[3,2-b]pyridines by major pharmaceutical companies signals industrial confidence in the scaffold's developability and provides freedom-to-operate context for procurement in early-stage discovery programs.

Patent analysis Industrial relevance Proton pump inhibitor Kinase inhibitor HIV

Procurement-Driven Application Scenarios for 7-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine


Fragment-Based RORα/γ Nuclear Receptor Drug Discovery

Researchers pursuing RORα or RORγ inverse agonists for autoimmune or inflammatory indications can use this compound as a pharmacologically characterized fragment starting point. The ChEMBL-curated IC₅₀ data (>20 μM against RORα1 and RORγ1 in HEK293 luciferase reporter assays) confirm measurable target engagement by the unelaborated core scaffold [1]. Structure-based optimization guided by the >10,000-fold potency improvement achieved by elaborated pyrrolopyridine derivatives (Kd = 0.33 nM for RORγ LBD) provides a clear optimization trajectory [2]. The Pfizer patent family covering methoxy-substituted pyrrolopyridines as RORC2 modulators further validates industrial interest in this chemotype–target pairing [3].

Synthesis of 5-Substituted Pyrrolo[3,2-b]pyridine MAO-B Inhibitor Candidates

The pyrrolo[3,2-b]pyridine-5-yl benzamide series has produced the most potent and selective reversible hMAO-B inhibitors reported to date (NTZ-2020, IC₅₀ = 1.11 nM; >9,000-fold selectivity over MAO-A) with confirmed blood–brain barrier penetration [1]. The 7-methoxy-1-methyl-substituted core serves as a pre-functionalized starting material for installing the 5-position benzamide pharmacophore via established synthetic transformations (halogenation at C5 followed by palladium-catalyzed amidation or Suzuki coupling) [2]. Procurement of this specific substitution pattern eliminates the need for late-stage N1-methylation or 7-OCH₃ installation, reducing synthetic step count and improving overall yield in SAR expansion campaigns targeting neurodegenerative diseases [3].

Reversible Proton Pump Inhibitor (P-CAB) Lead Generation

Yuhan Corporation's patent estate demonstrates that 7-alkoxy-substituted pyrrolo[3,2-b]pyridines possess excellent, reversible H⁺/K⁺-ATPase inhibitory activity, positioning them as potassium-competitive acid blockers (P-CABs) with potential advantages over irreversible proton pump inhibitors [1]. The 7-methoxy-1-methyl substitution pattern aligns with the structural claims of Yuhan's patents (US20070213358A1), providing a synthetically accessible entry point for medicinal chemistry teams developing next-generation acid suppression therapies [2]. The imidazo[1,2-a]pyrazine P-CAB benchmark (IC₅₀ = 0.16 μM) provides a quantitative comparator for potency benchmarking of newly synthesized derivatives built from this scaffold [3].

Kinase Inhibitor Scaffold-Hopping and Hit Expansion

The pyrrolo[3,2-b]pyridine core is recognized as a kinase inhibitor privileged scaffold, with patents from multiple assignees covering diverse kinase targets including mTOR, PI3K, and casein kinase Iε [1]. The 7-methoxy-1-methyl substitution pattern provides a functionalized hinge-binding motif where the pyridine nitrogen serves as a hydrogen-bond acceptor for the kinase hinge region, while the 7-OCH₃ and 1-CH₃ groups modulate electronic properties and steric fit within the ATP-binding pocket [2]. Compared to the more widely explored pyrrolo[2,3-b]pyridine (7-azaindole) isomer, the pyrrolo[3,2-b]pyridine scaffold offers a distinct hinge-binding geometry with potential for differential kinase selectivity profiles—an important consideration for procurement when scaffold-hopping from failed 7-azaindole leads [3].

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